molecular formula C10H14FN3O2 B2540950 N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2199751-97-6

N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2540950
CAS RN: 2199751-97-6
M. Wt: 227.239
InChI Key: KETXWAWRZHKXAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several papers. For instance, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating the use of non-steroidal anti-inflammatory drugs as precursors for pyrazole derivatives. Similarly, paper describes the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl substituent, showcasing the diversity of substituents that can be introduced into the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques. For example, paper utilized NMR spectroscopy and mass spectrometry for structure elucidation, while paper confirmed the structure of a pyrazole derivative using single-crystal X-ray diffraction. These techniques are crucial for determining the precise arrangement of atoms within the molecule.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their substituents. Paper discusses the synthesis of a pyrazole derivative with potential antidiabetic and antioxidant activities, indicating that these compounds can undergo biological reactions. Additionally, paper mentions the effective inhibition of cancer cell proliferation by a pyrazole derivative, suggesting that these compounds can participate in chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Paper explores the temperature-dependent polymorphism of a pyrazole derivative, which is an important aspect of its physical properties. The crystal packing and intermolecular interactions, as discussed in papers and , are key factors that determine the stability and solubility of these compounds.

Scientific Research Applications

Structure Elucidation and Chemical Analysis

A case study detailed the structure elucidation of a designer drug with a highly substituted pyrazole skeleton, emphasizing the use of NMR spectroscopic and mass spectrometric techniques (Girreser, Rösner, & Vasilev, 2016). This research highlights the critical role of chemical analysis in understanding the molecular structure of novel compounds, which is essential for further applications in drug development and forensic science.

Anticancer Activity

Research into the synthesis and characterization of pyrazole carboxamide analogues has shown significant anticancer activity against various cancer cell lines. One study synthesized a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, with certain compounds exhibiting high activity against leukemia and breast cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Ahsan, 2012).

Synthesis Methodologies

The development of synthetic strategies for fluorinated pyrazoles as building blocks in medicinal chemistry illustrates the importance of these compounds. A study presented a synthesis approach for new 3-amino-4-fluoropyrazoles, highlighting their significance in the development of pharmaceuticals (Surmont et al., 2011).

Antipsychotic Agents

Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have explored their potential as novel antipsychotic agents. These studies have identified compounds that show promising antipsychotic-like profiles without interacting with dopamine receptors, suggesting a new avenue for antipsychotic drug development (Wise et al., 1987).

Antitubercular and Antibacterial Activities

The design and synthesis of novel carboxamide derivatives have been researched for their antitubercular and antibacterial activities. Such studies demonstrate the potential of pyrazole carboxamides in treating infectious diseases, highlighting their importance in the development of new antimicrobial agents (Bodige et al., 2020).

properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-6-3-9(14(2)13-6)10(15)12-8-5-16-4-7(8)11/h3,7-8H,4-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETXWAWRZHKXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2COCC2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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